REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([CH2:8][C:9]([C:11]2[CH:12]=[CH:13][C:14]([O:28][CH3:29])=[C:15]([CH:27]=2)[C:16]([NH:18][C:19]2[C:24]([F:25])=[CH:23][CH:22]=[CH:21][C:20]=2[F:26])=[O:17])=O)[CH:5]=[CH:4][N:3]=1.Cl[C:31]1[N:36]=[C:35](/[CH:37]=[C:38](\[C:40]2C=CC(OC)=C(C=2)C(NC2C(F)=CC=CC=2F)=O)/O)C=C[N:32]=1.C1C(=O)N(Br)C(=O)C1.NC1C=CC=CN=1.C([O-])(O)=O.[Na+]>C(Cl)Cl.CCOC(C)=O>[Cl:1][C:2]1[N:7]=[C:6]([C:8]2[N:36]3[CH:35]=[CH:37][CH:38]=[CH:40][C:31]3=[N:32][C:9]=2[C:11]2[CH:12]=[CH:13][C:14]([O:28][CH3:29])=[C:15]([CH:27]=2)[C:16]([NH:18][C:19]2[C:24]([F:25])=[CH:23][CH:22]=[CH:21][C:20]=2[F:26])=[O:17])[CH:5]=[CH:4][N:3]=1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)CC(=O)C=1C=CC(=C(C(=O)NC2=C(C=CC=C2F)F)C1)OC
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)/C=C(/O)\C=1C=CC(=C(C(=O)NC2=C(C=CC=C2F)F)C1)OC
|
Name
|
|
Quantity
|
0.538 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
0.853 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 60 mL of dioxane
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at rt for an additional 40 hours
|
Duration
|
40 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
EXTRACTION
|
Details
|
the combined aqueous layers were extracted twice with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
|
Type
|
CONCENTRATION
|
Details
|
Impure fractions were concentrated
|
Type
|
CUSTOM
|
Details
|
further purified by flash chromatography
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)C1=C(N=C2N1C=CC=C2)C=2C=CC(=C(C(=O)NC1=C(C=CC=C1F)F)C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |